molecular formula C8H4BrIN2 B13881613 6-Bromo-4-iodoquinazoline

6-Bromo-4-iodoquinazoline

Cat. No.: B13881613
M. Wt: 334.94 g/mol
InChI Key: NMXLXIYEJTUQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-iodoquinazoline is a halogenated quinazoline derivative Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Chemical Reactions Analysis

6-Bromo-4-iodoquinazoline undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-iodoquinazoline involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that this compound can form hydrogen bonds and other interactions with key residues in the target proteins .

Properties

Molecular Formula

C8H4BrIN2

Molecular Weight

334.94 g/mol

IUPAC Name

6-bromo-4-iodoquinazoline

InChI

InChI=1S/C8H4BrIN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H

InChI Key

NMXLXIYEJTUQHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)I

Origin of Product

United States

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